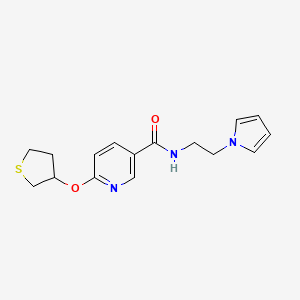

N-(2-(1H-pyrrol-1-yl)ethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide

Description

Properties

IUPAC Name |

N-(2-pyrrol-1-ylethyl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2S/c20-16(17-6-9-19-7-1-2-8-19)13-3-4-15(18-11-13)21-14-5-10-22-12-14/h1-4,7-8,11,14H,5-6,9-10,12H2,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNMLFBHTDVXREL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1OC2=NC=C(C=C2)C(=O)NCCN3C=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-pyrrol-1-yl)ethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide typically involves multiple steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

Attachment of the Ethyl Linker: The ethyl linker can be introduced via an alkylation reaction using an appropriate alkyl halide.

Formation of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring can be synthesized through the Pummerer rearrangement or other sulfur-based cyclization methods.

Coupling with Nicotinamide: The final step involves coupling the synthesized intermediates with nicotinamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and tetrahydrothiophene rings.

Reduction: Reduction reactions can occur at the nicotinamide moiety, potentially converting it to a dihydronicotinamide derivative.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

Oxidation: Oxidized derivatives of the pyrrole and tetrahydrothiophene rings.

Reduction: Reduced forms of the nicotinamide moiety.

Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.

Scientific Research Applications

N-(2-(1H-pyrrol-1-yl)ethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide has several scientific research applications:

Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and potential biological activity.

Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

Material Science: Its unique electronic properties may make it suitable for use in organic electronics and other advanced materials.

Mechanism of Action

The mechanism of action of N-(2-(1H-pyrrol-1-yl)ethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s uniqueness is best understood through comparisons with analogs sharing nicotinamide, pyrrole, or tetrahydrothiophene moieties. Below is a detailed analysis supported by structural and functional

Table 1: Structural and Functional Comparison

Key Findings from Comparative Studies

Role of Tetrahydrothiophene vs. Tetrahydrofuran :

- The tetrahydrothiophen-3-yl group in the target compound provides greater lipophilicity and resistance to oxidative metabolism compared to oxygenated tetrahydrofuran analogs . This is critical for compounds intended for oral administration.

- However, sulfur’s larger atomic size may sterically hinder interactions with certain enzyme active sites, as observed in sulfonamide-containing analogs .

Impact of Pyrrole vs. Other Nitrogen Heterocycles: The pyrrole-ethyl substituent distinguishes the target compound from analogs with pyridazinone or pyrazole cores (e.g., compounds in ). In contrast, pyridazinone-containing compounds (e.g., N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)acetamide) exhibit stronger anti-inflammatory activity due to their hydrogen-bonding capacity .

Functional Group Trade-offs :

- Sulfonamide groups (e.g., in ) improve water solubility and target specificity but may increase off-target effects due to their high polarity.

- Methoxyethyl chains (e.g., in ) balance solubility and permeability but lack the electron-rich character of pyrrole for π-π interactions.

Biological Activity

N-(2-(1H-pyrrol-1-yl)ethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Compound Overview

Chemical Structure : The compound features a pyrrole ring, a tetrahydrothiophene ring, and a nicotinamide moiety. Its IUPAC name is N-(2-pyrrol-1-ylethyl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide, with the CAS number 2034237-97-1.

Synthesis : The synthesis typically involves multiple steps:

- Pyrrole Ring Formation : Achieved through the Paal-Knorr synthesis.

- Ethyl Linker Attachment : Introduced via alkylation reactions.

- Tetrahydrothiophene Ring Formation : Synthesized using sulfur-based cyclization methods.

The biological activity of this compound is likely mediated through interactions with specific molecular targets such as enzymes or receptors. These interactions may modulate signal transduction pathways, metabolic regulation, or gene expression.

Anti-inflammatory Properties

Research indicates that compounds with similar structures exhibit anti-inflammatory effects. For instance, a study on substituted tetrahydropyridines showed varying degrees of anti-inflammatory activity (Table 1).

| Compound | IC50 (μM) |

|---|---|

| Dexamethasone | <1.0 |

| L-N6-(1-iminoethyl)lysine | 3.16 |

| 9i | 12.92 |

| 9j | 14.64 |

| 9k | 19.43 |

This suggests that derivatives of the pyrrole structure may possess significant anti-inflammatory properties, which could be relevant for this compound as well .

Anticancer Activity

Similar compounds have been evaluated for their anticancer properties. For example, derivatives of oxadiazoles have shown promising results in inhibiting tumor cell lines (Table 2).

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound 1 | OVXF 899 | 2.76 |

| Compound 2 | PXF 1752 | 9.27 |

These findings indicate that modifications to the core structure can enhance biological activity against cancer cells, suggesting that this compound may also exhibit similar properties .

Synthesis and Evaluation

A study focusing on the synthesis of substituted pyrrole derivatives demonstrated their potential as anti-inflammatory agents. The synthesized compounds were tested for their ability to inhibit nitric oxide production in lipopolysaccharide-stimulated macrophages, revealing significant activity in select derivatives .

Drug Discovery Applications

The unique structural features of this compound make it a candidate for drug discovery in various therapeutic areas, including inflammation and oncology. Its ability to modulate biological pathways positions it as a valuable compound for further research.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-(1H-pyrrol-1-yl)ethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, including coupling intermediates (e.g., nicotinamide derivatives with pyrrole-containing ethylamine) using reagents like EDC or DCC. Polar solvents (e.g., DMF, THF) enhance solubility and reaction rates, while temperature control (reflux vs. room temperature) impacts yield. Purification via chromatography (HPLC, TLC) and spectroscopic validation (NMR, IR) are critical for purity .

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodological Answer :

- NMR : H and C NMR identify pyrrole protons (δ 6.5–6.8 ppm), tetrahydrothiophen-ether linkage (δ 3.5–4.5 ppm), and nicotinamide carbonyl (δ ~165 ppm).

- IR : Stretching vibrations for amide C=O (~1650 cm) and ether C-O (~1100 cm).

- MS : Molecular ion peak at m/z ~375 (calculated for CHNOS) confirms molecular weight .

Q. What are the key functional groups in this compound, and how do they influence its chemical reactivity?

- Methodological Answer : The pyrrole ring (electron-rich aromatic system), tetrahydrothiophen-ether (polarizable S atom), and nicotinamide (amide bond) dictate reactivity. Pyrrole participates in electrophilic substitution, the ether group in nucleophilic cleavage, and the amide in hydrolysis or hydrogen bonding. These groups enable interactions with biological targets like enzymes .

Advanced Research Questions

Q. How can computational methods predict the reactivity and electronic properties of this compound to inform experimental design?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Molecular docking (AutoDock, Schrödinger) models interactions with enzyme active sites (e.g., 3-phosphoglycerate dehydrogenase). Solvent effects are simulated using COSMO-RS to optimize reaction conditions .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

- Methodological Answer :

- Orthogonal assays : Validate enzyme inhibition (e.g., fluorescence-based vs. radiometric assays).

- Purity checks : Use HPLC-MS to rule out impurities affecting results.

- Cell-based vs. cell-free systems : Compare activity in vitro (purified enzymes) and in vivo (cell cultures) to assess membrane permeability and off-target effects .

Q. How can enantiomeric purity be optimized during synthesis?

- Methodological Answer : Chiral resolution via diastereomeric salt formation (e.g., tartaric acid derivatives) or enantioselective catalysis (e.g., Sharpless epoxidation). Chiral HPLC with polysaccharide columns (Chiralpak) separates enantiomers, monitored by circular dichroism .

Q. What structural modifications could enhance inhibitory potency against specific enzyme targets?

- Methodological Answer :

- Pyrrole substitution : Introduce electron-withdrawing groups (e.g., -NO) to modulate aromaticity.

- Tetrahydrothiophen modification : Replace sulfur with sulfone (improved metabolic stability) or introduce fluorine (enhanced binding via hydrophobic interactions).

- Nicotinamide bioisosteres : Replace amide with sulfonamide or urea to alter pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.